Picrotoxin

Übersicht

Beschreibung

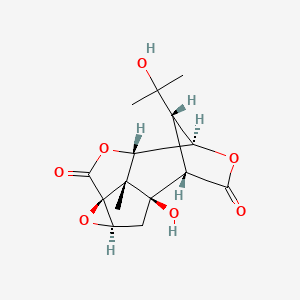

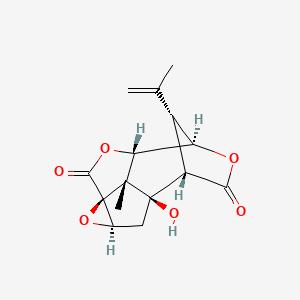

Picrotoxinin is a naturally occurring compound found in the seeds of the Anamirta cocculus plant. It is a part of the picrotoxin complex, which also includes picrotin. Picrotoxinin is known for its potent convulsant properties and its ability to act as a noncompetitive antagonist of gamma-aminobutyric acid (GABA) receptors .

Wissenschaftliche Forschungsanwendungen

Picrotoxinin is extensively used in scientific research due to its ability to antagonize GABA receptors. It is employed as a research tool to study the function of GABA in the central nervous system. Additionally, picrotoxinin has been used as a central nervous system stimulant and an antidote for poisoning by central nervous system depressants, especially barbiturates . Its applications extend to the fields of chemistry, biology, medicine, and industry.

Wirkmechanismus

Target of Action

Picrotoxinin primarily targets the GABA A receptors . These receptors are ligand-gated ion channels chiefly concerned with the passing of chloride ions across the cell membrane . They play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Picrotoxinin acts as a noncompetitive antagonist at GABA A receptors . It directly antagonizes the GABA A receptor channel, preventing the permeability of chloride ions across the cell membrane . This action promotes an inhibitory influence on the target neuron .

Biochemical Pathways

The primary biochemical pathway affected by Picrotoxinin is the GABAergic pathway . By blocking the GABA A receptors, Picrotoxinin disrupts the normal inhibitory function of GABA (gamma-aminobutyric acid), leading to increased neuronal excitability .

Pharmacokinetics

Picrotoxinin, the active component of Picrotoxin, hydrolyses quickly into picrotoxic acid . It has a short in vivo half-life and is moderately brain penetrant (brain/plasma ratio 0.3) . These properties impact its bioavailability and distribution within the body .

Result of Action

The molecular and cellular effects of Picrotoxinin’s action primarily manifest as stimulation and convulsion . By antagonizing the GABA A receptors, Picrotoxinin disrupts the normal inhibitory neurotransmission, leading to increased neuronal excitability . This can result in seizures and, in high enough doses, respiratory paralysis .

Biochemische Analyse

Biochemical Properties

Picrotoxinin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets GABA-A receptors, which are ligand-gated ion channels responsible for mediating inhibitory neurotransmission in the brain. By binding to these receptors, picrotoxinin blocks the chloride ionophore, preventing chloride ions from passing through the channel. This inhibition reduces the inhibitory effects of GABA, leading to increased neuronal excitability .

Cellular Effects

Picrotoxinin exerts profound effects on various types of cells and cellular processes. In neurons, it disrupts normal inhibitory signaling by blocking GABA-A receptors, leading to increased neuronal firing and excitability. This can result in convulsions and seizures. Additionally, picrotoxinin influences cell signaling pathways, gene expression, and cellular metabolism by altering the balance of excitatory and inhibitory signals in the brain .

Molecular Mechanism

At the molecular level, picrotoxinin exerts its effects by binding to the GABA-A receptor chloride channel. This binding prevents the flow of chloride ions, which are essential for the inhibitory action of GABA. As a result, picrotoxinin reduces the conductance through the channel by decreasing both the opening frequency and the mean open time. This leads to a reduction in the inhibitory influence on target neurons, promoting excitability and convulsant activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of picrotoxinin can vary over time. Picrotoxinin is known to hydrolyze quickly into picrotoxic acid, which has a shorter half-life in vivo. This rapid degradation can influence the stability and long-term effects of picrotoxinin on cellular function. Studies have shown that picrotoxinin can significantly shorten the period of circadian oscillations in gene expression, indicating its impact on cellular rhythms and stability .

Dosage Effects in Animal Models

The effects of picrotoxinin vary with different dosages in animal models. At low doses, picrotoxinin can induce mild convulsions, while higher doses can lead to severe seizures and even death. The threshold for toxic effects is relatively low, with lethal doses reported to be as low as 0.357 mg/kg in some studies. The compound’s convulsant properties make it a valuable tool for studying seizure mechanisms and testing anticonvulsant drugs .

Metabolic Pathways

Picrotoxinin is metabolized in the body through hydrolysis into picrotoxic acid. This metabolic pathway involves the action of liver enzymes, which break down picrotoxinin into its less active form. The rapid hydrolysis of picrotoxinin contributes to its short half-life and limited duration of action in vivo. Understanding these metabolic pathways is crucial for developing strategies to mitigate its toxic effects .

Transport and Distribution

Picrotoxinin is moderately brain-penetrant, with a brain/plasma ratio of approximately 0.3. This indicates that a significant portion of the compound can cross the blood-brain barrier and exert its effects on the central nervous system. The distribution of picrotoxinin within cells and tissues is influenced by its interactions with plasma proteins and transporters, which can affect its localization and accumulation .

Subcellular Localization

The subcellular localization of picrotoxinin is primarily associated with its target, the GABA-A receptor chloride channel. By binding to these receptors, picrotoxinin exerts its inhibitory effects on chloride ion permeability. This localization is critical for its convulsant activity, as it directly impacts the function of inhibitory neurotransmission in neurons .

Vorbereitungsmethoden

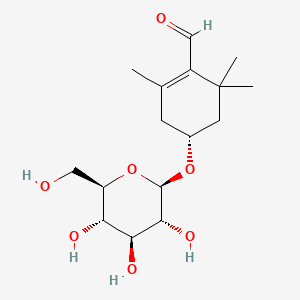

Picrotoxinin can be isolated from the seeds of Anamirta cocculus through a series of extraction and purification steps. Additionally, several synthetic routes have been developed to produce picrotoxinin. One notable method involves the use of carvone as a stereochemical template. This synthesis includes steps such as Claisen rearrangement, organoselenium-mediated reduction of an epoxy ketone, and stereospecific construction of a glycidic ester .

Analyse Chemischer Reaktionen

Picrotoxinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoroacetic anhydride in pyridine for protection of the cis alcohol group . The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

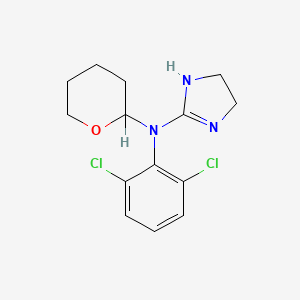

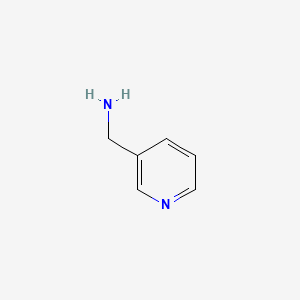

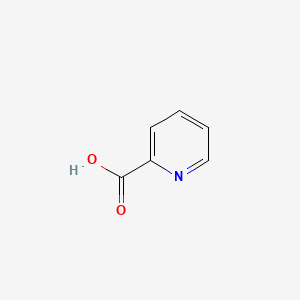

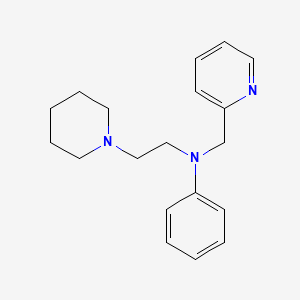

Picrotoxinin is often compared with other GABA receptor antagonists such as bicuculline and gabazine. While bicuculline and gabazine are competitive antagonists of GABA A receptors, picrotoxinin acts as a noncompetitive antagonist . This distinction highlights the uniqueness of picrotoxinin in its mode of action. Other similar compounds include tetramethylenedisulfotetramine (TETS), which also inhibits GABA A receptors but is significantly more lethal than picrotoxinin .

Eigenschaften

CAS-Nummer |

17617-45-7 |

|---|---|

Molekularformel |

C15H16O6 |

Molekulargewicht |

292.28 g/mol |

IUPAC-Name |

(1S,3R,5R,8S,9R,12S,13S,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione |

InChI |

InChI=1S/C15H16O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h6-10,18H,1,4H2,2-3H3/t6-,7+,8-,9-,10-,13+,14+,15-/m1/s1 |

InChI-Schlüssel |

PIMZUZSSNYHVCU-CKZDGMHMSA-N |

SMILES |

CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C |

Isomerische SMILES |

CC(=C)[C@@H]1[C@@H]2[C@@H]3[C@]4([C@@]([C@H]1C(=O)O2)(C[C@@H]5[C@@]4(O5)C(=O)O3)O)C |

Kanonische SMILES |

CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

17617-45-7 |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Picrotoxinin; NSC 129537; NSC-129537; NSC129537 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

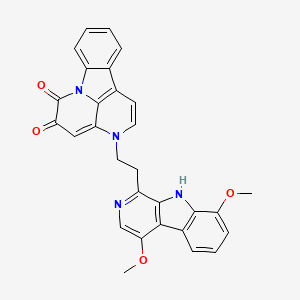

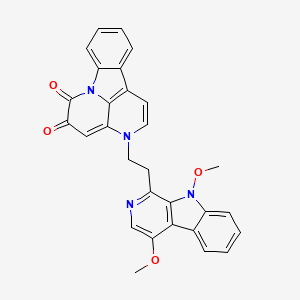

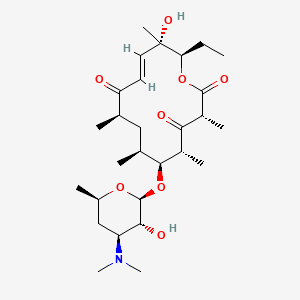

Feasible Synthetic Routes

Q1: What is the primary target of picrotoxinin?

A1: Picrotoxinin acts as a non-competitive antagonist of the γ-aminobutyric acid type A receptors (GABAARs) [[8]]. GABAARs are the primary mediators of inhibitory neurotransmission in the nervous system [[29]].

Q2: How does picrotoxinin affect GABAARs?

A2: Unlike competitive antagonists that bind at the GABA recognition site, picrotoxinin binds within the ion channel pore [[29]]. This binding physically obstructs chloride ion flow through the channel, preventing GABA-induced neuronal inhibition [[8], []].

Q3: What are the downstream effects of picrotoxinin binding to GABAARs?

A3: By blocking the inhibitory action of GABA, picrotoxinin leads to excessive neuronal excitation [[24]]. This can manifest as convulsions and seizures in living organisms [[8], []].

Q4: What is the molecular formula and weight of picrotoxinin?

A4: While not explicitly stated in the provided abstracts, the molecular formula of picrotoxinin is C15H16O6, and its molecular weight is 292.29 g/mol.

Q5: Is there any spectroscopic data available for picrotoxinin?

A5: The provided research articles focus on the pharmacological aspects and do not delve into detailed spectroscopic characterization of picrotoxinin.

Q6: How does the presence of a hydroxyl group at the 6-position of picrotoxane compounds affect their activity?

A6: The hydroxyl group at the 6-position appears to be crucial for antagonizing the effects of GABA but not β-alanine or taurine in the frog spinal cord [[1]]. It is also important for blocking presynaptic inhibition [[1]].

Q7: Does modifying proline 309 in the human ρ1 subunit impact picrotoxinin sensitivity?

A7: Substituting proline 309 with serine (the corresponding amino acid in the human ρ2 subunit) decreases the picrotoxinin sensitivity of the ρ1 subunit by four-fold [[10], []]. This suggests that the amino acid at position 309 plays a significant role in picrotoxinin binding.

Q8: Are there known mechanisms of resistance to picrotoxinin in insects?

A8: Yes, cyclodiene-resistant insects, such as certain strains of Drosophila melanogaster, exhibit cross-resistance to picrotoxinin [[4], [], [], []]. This resistance is attributed to mutations in the GABAAR gene, specifically at the picrotoxinin binding site [[16], [], []].

Q9: Does the A302→S mutation in the Drosophila RDL GABA receptor affect fipronil sensitivity?

A9: Yes, this mutation, which confers resistance to dieldrin and picrotoxinin, also reduces the sensitivity of RDL receptors to fipronil [[28]]. This suggests a shared binding site or mechanism of action for these insecticides.

Q10: What is the effect of picrotoxinin on crayfish muscle?

A10: [3H]α-Dihydropicrotoxinin binds to high-affinity sites in crayfish muscle homogenates, particularly in sarcolemma fractions [[3]]. These binding sites are thought to be related to the regulation of inhibitory chloride ionophores, potentially at a site distinct from the GABA receptor [[3]].

Q11: How do pyrazolopyridines, like etazolate, interact with picrotoxinin binding sites?

A11: Pyrazolopyridines enhance [3H]diazepam binding to benzodiazepine receptors, and this enhancement is blocked by picrotoxinin [[19], []]. These findings suggest an interaction between pyrazolopyridines, benzodiazepine, and picrotoxinin binding sites within the GABAAR complex [[19], []].

Q12: Can picrotoxinin be used to differentiate between GABA and glycine receptors?

A12: While picrotoxinin is considered a GABAA receptor antagonist, it can also inhibit glycine receptors, although with lower potency [[26], []]. This overlap in activity emphasizes the importance of careful experimental design and interpretation when using picrotoxinin to study these receptor systems.

Q13: What radioligands are commonly used to study picrotoxinin binding sites?

A13: Researchers utilize radiolabeled ligands like [3H]α-dihydropicrotoxinin and [35S]t-butylbicyclophosphorothionate ([35S]TBPS) to investigate picrotoxinin binding sites in the brain [[5], [], [], [], [], [], []].

Q14: What techniques are used to study the effects of picrotoxinin on neuronal activity?

A14: Electrophysiological techniques, such as patch-clamp recordings, are employed to investigate the effects of picrotoxinin on neuronal activity at the single-channel level [[2], [], [], []]. These methods provide valuable insights into the kinetics of picrotoxinin blockade on GABAARs.

Q15: Is picrotoxinin considered toxic?

A15: Yes, picrotoxinin is a potent convulsant [[4], [], [], []]. It exerts its toxicity by antagonizing GABAARs, leading to uncontrolled neuronal excitation [[8], []]. The provided research focuses on the mechanism of action and pharmacological characterization rather than detailed toxicological profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.